molecular formula C14H15ClN4OS B12227955 5-chloro-N-methyl-N-[1-(6-methylpyridazin-3-yl)azetidin-3-yl]thiophene-2-carboxamide

5-chloro-N-methyl-N-[1-(6-methylpyridazin-3-yl)azetidin-3-yl]thiophene-2-carboxamide

Cat. No.: B12227955
M. Wt: 322.8 g/mol
InChI Key: UIHJWKAWOVTNOB-UHFFFAOYSA-N
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Description

5-chloro-N-methyl-N-[1-(6-methylpyridazin-3-yl)azetidin-3-yl]thiophene-2-carboxamide is a complex organic compound that features a thiophene ring, a pyridazine ring, and an azetidine ring

Preparation Methods

The synthesis of 5-chloro-N-methyl-N-[1-(6-methylpyridazin-3-yl)azetidin-3-yl]thiophene-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the thiophene ring: This can be achieved through a series of reactions starting from simple precursors like butane-2,3-dione and elemental sulfur.

    Introduction of the pyridazine ring: This step involves the formation of the pyridazine ring through cyclization reactions.

    Formation of the azetidine ring: The azetidine ring is introduced via cyclization reactions involving appropriate precursors.

    Final coupling: The final step involves coupling the thiophene, pyridazine, and azetidine rings under specific reaction conditions to form the target compound.

Industrial production methods may involve optimization of these steps to improve yield and reduce costs.

Chemical Reactions Analysis

5-chloro-N-methyl-N-[1-(6-methylpyridazin-3-yl)azetidin-3-yl]thiophene-2-carboxamide undergoes various types of chemical reactions:

    Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where nucleophiles replace the chlorine atom.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium, and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

5-chloro-N-methyl-N-[1-(6-methylpyridazin-3-yl)azetidin-3-yl]thiophene-2-carboxamide has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific biological pathways.

    Materials Science: The compound’s unique structure makes it a candidate for use in the development of advanced materials, such as organic semiconductors.

    Biological Research: Researchers investigate its interactions with biological molecules to understand its potential effects on cellular processes.

Mechanism of Action

The mechanism of action of 5-chloro-N-methyl-N-[1-(6-methylpyridazin-3-yl)azetidin-3-yl]thiophene-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting downstream signaling pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar compounds to 5-chloro-N-methyl-N-[1-(6-methylpyridazin-3-yl)azetidin-3-yl]thiophene-2-carboxamide include other thiophene derivatives and pyridazine-containing compounds These compounds share structural similarities but may differ in their chemical reactivity and biological activity

Properties

Molecular Formula

C14H15ClN4OS

Molecular Weight

322.8 g/mol

IUPAC Name

5-chloro-N-methyl-N-[1-(6-methylpyridazin-3-yl)azetidin-3-yl]thiophene-2-carboxamide

InChI

InChI=1S/C14H15ClN4OS/c1-9-3-6-13(17-16-9)19-7-10(8-19)18(2)14(20)11-4-5-12(15)21-11/h3-6,10H,7-8H2,1-2H3

InChI Key

UIHJWKAWOVTNOB-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(C=C1)N2CC(C2)N(C)C(=O)C3=CC=C(S3)Cl

Origin of Product

United States

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